molecular formula C5H7ClN2 B1268915 1-(2-chloroethyl)-1H-pyrazole CAS No. 96450-53-2

1-(2-chloroethyl)-1H-pyrazole

Cat. No. B1268915
CAS RN: 96450-53-2
M. Wt: 130.57 g/mol
InChI Key: HUZHIOQELFFZBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(2-chloroethyl)-1H-pyrazole, typically involves condensation and cyclization reactions. Common reagents used for these syntheses include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under various conditions, including microwave irradiation, offering pathways to extend heterocyclic systems with pyrazoles for biological agent design (Dar & Shamsuzzaman, 2015). Recent developments in multicomponent reactions (MCRs) have also facilitated the synthesis of pyrazole derivatives, highlighting their therapeutic potential (Becerra, Abonía, & Castillo, 2022).

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

1-(2-chloroethyl)-1H-pyrazole plays a significant role in the synthesis of pyrazole derivatives, which have diverse applications in chemistry and materials science. For instance, Sharma et al. (2015) demonstrated the use of 1-(2-chloroethyl)-1H-pyrazole in the synthesis of dinuclear palladium(II) chalcogenolates. These complexes were used as precursors for palladium chalcogenide nanoparticles, showcasing the potential in nanomaterials synthesis (Sharma et al., 2015).

Applications in Organic Synthesis

Grotjahn et al. (2002) explored the use of 1-(2-chloroethyl)-1H-pyrazole in the flexible synthesis of pyrazoles with different substituents. This work highlights the chemical's role in synthesizing various functionalized pyrazoles, useful in organic synthesis and pharmaceutical research (Grotjahn et al., 2002).

Catalytic Applications

In another study, Sharma et al. (2013) investigated the catalytic potential of pyrazole-derived palladium(II) complexes. These complexes, synthesized using 1-(2-chloroethyl)-1H-pyrazole, were effective in catalyzing Suzuki-Miyaura coupling reactions and as precursors for palladium-sulfide nanoparticles (Sharma et al., 2013).

properties

IUPAC Name

1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHIOQELFFZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348992
Record name 1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-1H-pyrazole

CAS RN

96450-53-2
Record name 1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Nayan Sharma, H Joshi, O Prakash… - European Journal of …, 2015 - Wiley Online Library
Bis[2‐(4‐bromopyrazol‐1‐yl)ethyl] disulfide and diselenide L1 and L2 were synthesized by the reactions of 4‐bromo‐1‐(2‐chloroethyl)‐1H‐pyrazole with the in situ generated Na 2 S 2 …
KN Sharma, H Joshi, VV Singh, P Singh… - Dalton Transactions, 2013 - pubs.rsc.org
The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na2S and Na2Se have resulted in thio/selenoether …
Number of citations: 83 pubs.rsc.org
NS Akhmadiev, KL Ameta, VR Akhmetova - Chemistry of Heterocyclic …, 2023 - Springer
The review summarizes and analyzes data published over the last twenty years on the synthesis of functionalized selanyl azoles containing two pharmacophore centers responsible for …
Number of citations: 4 link.springer.com
P Oswal, A Arora, GK Rao, S Kumar… - PREPARATION AND …, 2020 - researchgate.net
Pyrazole and its derivatives are known for their versatile coordination chemistry due to the presence of two nitrogen donor sites in a five membered ring heterocycle. One nitrogen (> C= …
Number of citations: 1 www.researchgate.net
A Arora, P Oswal, D Sharma, A Tyagi, S Purohit… - …, 2022 - Wiley Online Library
During last two decades, researchers have employed organochalcogen compounds as ligands for the development of pre‐formed chalcogen ligated molecular complexes. During 2013…
MH Keylor, A Gulati, SD Kattar… - Journal of medicinal …, 2021 - ACS Publications
The leucine-rich repeat kinase 2 (LRRK2) protein has been genetically and functionally linked to Parkinson’s disease (PD), a disabling and progressive neurodegenerative disorder …
Number of citations: 21 pubs.acs.org
H Wang, L Tang, W Di, F Yan… - Journal of Chemical …, 2023 - journals.sagepub.com
Urolithins are the gut microbiota metabolites of ellagitannins which are found in natural plants such as pomegranate, strawberry, and raspberry, and in nuts. Recently, several reports …
Number of citations: 2 journals.sagepub.com
WD Anyomih, NK Oklu, E Ocansey, KK Singh… - Biomass Conversion …, 2022 - Springer
The search for renewable sources of energy has resulted in the focus of the use of biomass and biomass-derived platform chemicals for the generation of energy. One such chemical—…
Number of citations: 0 link.springer.com
A Arora, P Oswal, A Datta, A Kumar - Coordination Chemistry Reviews, 2022 - Elsevier
Tellurium chemistry has not evolved significantly and there are only a handful of complexes of metals with organotellurium ligands and nanosized metal tellurides that have been …
Number of citations: 24 www.sciencedirect.com
BI Kharisov, OV Kharissova… - Journal of Coordination …, 2013 - Taylor & Francis
The synthesis of various classic and less-common inorganic nanostructures (nanoparticles, microflowers, nanourchins, nanofilms, nanorods, nanoleaves, nanowires, etc.) consisting …
Number of citations: 17 www.tandfonline.com

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